Ricolinostat

Übersicht

Beschreibung

Ricolinostat ist ein selektiver Inhibitor der Histon-Deacetylase 6 (HDAC6). Es ist der erste Isoform-selektive Histon-Deacetylase-Inhibitor, der in klinischen Studien am Menschen eingesetzt wird. Histon-Deacetylase 6 ist ein Enzym, das eine wichtige Rolle bei der Regulierung von Proteinabbauwegen spielt, insbesondere des Aggresom-Autophagie-Wegs. This compound hat sich als vielversprechend für die Behandlung von multiplem Myelom und peripherer Neuropathie erwiesen .

Wirkmechanismus

Target of Action

Ricolinostat primarily targets Histone Deacetylase 6 (HDAC6), a microtubule-associated deacetylase that plays a significant role in axonal functioning in the nervous system . By selectively binding to HDAC6, this compound disrupts the Heat Shock Protein 90 (Hsp90) protein chaperone system, thereby preventing the subsequent aggresomal protein degradation .

Mode of Action

This compound’s interaction with its target, HDAC6, results in the hyperacetylation of Hsp90 . This disruption of the Hsp90 protein chaperone system prevents the degradation of aggresomal proteins, which are proteins that have been marked for degradation . This action can lead to an accumulation of these proteins, which can have various effects on the cell, including the induction of cell death in cancer cells .

Biochemical Pathways

This compound affects several biochemical pathways. It has been shown to inhibit the aggresome/autophagy pathway of protein degradation, which is believed to play a role in mediating resistance to proteasome inhibition . Additionally, this compound has been found to affect the caspases, PI3K/Akt, Bcl-2 pathways, ER stress and Unfolded Protein Response (UPR) pathways .

Result of Action

This compound’s action results in several molecular and cellular effects. It has been shown to reduce cell viability in a dose-dependent manner . Additionally, it has been found to induce apoptosis, or programmed cell death, in lymphoma cells . In animal models of chemotherapy-induced neuropathy, this compound has been shown to reduce pain and numbness, restore nerve function, promote nerves to grow back into the skin, and exert long-lasting effects .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of the bone marrow microenvironment has been shown to synergistically enhance the anti-proliferative and pro-apoptotic effects of this compound in lymphoma cells . .

Biochemische Analyse

Biochemical Properties

Ricolinostat interacts with HDAC6, a microtubule-associated deacetylase that plays a significant role in axonal functioning in the nervous system . By inhibiting HDAC6, this compound disrupts the Hsp90 protein chaperone system through hyperacetylation of Hsp90, preventing the subsequent aggresomal protein degradation .

Cellular Effects

This compound has shown to have significant effects on various types of cells and cellular processes. It has been observed to reduce pain and numbness, restore nerve function, and promote nerves to grow back into the skin . In lymphoma cell lines, this compound has demonstrated anti-lymphoma activity, inducing apoptosis and exerting anti-proliferative effects .

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through its inhibition of HDAC6 . This inhibition leads to the disruption of the Hsp90 protein chaperone system through hyperacetylation of Hsp90, preventing the subsequent aggresomal protein degradation . This mechanism of action contributes to the restoration of nerve function and the reduction of neuropathy symptoms .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been observed to exert long-lasting effects that persist for days after the end of dosing . This suggests a disease-modifying capability. In phase 1 and 2 clinical trials, this compound demonstrated an excellent safety and tolerability profile .

Dosage Effects in Animal Models

In animal models of chemotherapy-induced neuropathy, this compound reduces pain and numbness, restores nerve function, promotes nerves to grow back into the skin, and exerts long-lasting effects . The effects of this compound were observed to be dose-dependent, with increased effects observed at higher dosages .

Metabolic Pathways

It is known that this compound selectively targets and binds to HDAC6, thereby disrupting the Hsp90 protein chaperone system through hyperacetylation of Hsp90 .

Transport and Distribution

As an inhibitor of HDAC6, it is likely that this compound interacts with the intracellular transport systems regulated by HDAC6 .

Subcellular Localization

Given its role as an inhibitor of HDAC6, it is likely that this compound is localized to the areas of the cell where HDAC6 is active .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Ricolinostat kann durch einen mehrstufigen Prozess synthetisiert werden, der die Reaktion verschiedener organischer Verbindungen beinhaltet. Die Reaktionsbedingungen umfassen häufig die Verwendung von organischen Lösungsmitteln, Katalysatoren und kontrollierter Temperaturen, um die gewünschten chemischen Umwandlungen sicherzustellen .

Industrielle Produktionsverfahren

Die industrielle Produktion von this compound beinhaltet die Skalierung des Laborsyntheseprozesses, um größere Mengen der Verbindung herzustellen. Dies erfordert die Optimierung der Reaktionsbedingungen, Reinigungsverfahren und Qualitätskontrollmaßnahmen, um die Konsistenz und Reinheit des Endprodukts zu gewährleisten. Der industrielle Produktionsprozess kann auch den Einsatz von fortschrittlichen Technologien wie der Hochleistungsflüssigkeitschromatographie (HPLC) zur Reinigung und Analyse umfassen .

Chemische Reaktionsanalyse

Reaktionstypen

This compound unterliegt hauptsächlich Reaktionen, die seine Wechselwirkung mit Histon-Deacetylase 6 beinhalten. Diese Reaktionen umfassen:

Hemmung der Deacetylierung: This compound hemmt die Deacetylierung von α-Tubulin und anderen Nicht-Histon-Proteinen durch Histon-Deacetylase 6.

Hyperacetylierung: Die Hemmung von Histon-Deacetylase 6 führt zur Hyperacetylierung von Zielproteinen, was deren Funktion und Stabilität beeinflusst.

Häufige Reagenzien und Bedingungen

Die Reaktionen mit this compound erfordern typischerweise die Anwesenheit von Histon-Deacetylase 6 und deren Substraten. Die Bedingungen für diese Reaktionen umfassen den physiologischen pH-Wert, die Temperatur und das Vorhandensein von Kofaktoren wie Acetyl-CoA .

Wichtigste gebildete Produkte

Die wichtigsten Produkte, die aus den Reaktionen mit this compound gebildet werden, sind hyperacetylierte Proteine, die veränderte Funktionen und Wechselwirkungen innerhalb der Zelle haben .

Wissenschaftliche Forschungsanwendungen

This compound hat eine breite Palette von wissenschaftlichen Forschungsanwendungen, darunter:

Krebstherapie: this compound hat in Kombination mit anderen Medikamenten eine Wirksamkeit bei der Behandlung von multiplem Myelom gezeigt.

Periphere Neuropathie: this compound wird als Behandlung für periphere Neuropathie untersucht, eine Erkrankung, die durch Nervenschäden und Schmerzen gekennzeichnet ist.

Neurodegenerative Erkrankungen: Die Hemmung von Histon-Deacetylase 6 durch this compound hat potenzielle therapeutische Anwendungen bei neurodegenerativen Erkrankungen wie Alzheimer-Krankheit und Parkinson-Krankheit.

Entzündliche Erkrankungen: Die entzündungshemmenden Eigenschaften von this compound machen es zu einem Kandidaten für die Behandlung entzündlicher Erkrankungen.

Wirkmechanismus

This compound zielt selektiv auf Histon-Deacetylase 6 ab und bindet an diese, wodurch deren Deacetylaseaktivität gehemmt wird. Diese Hemmung führt zur Hyperacetylierung von Histon-Deacetylase 6-Substraten wie α-Tubulin und Hitzeschockprotein 90 (Hsp90). Die Hyperacetylierung dieser Proteine stört ihre normalen Funktionen und beeinflusst verschiedene zelluläre Prozesse, darunter Proteinabbau, Zellsignalisierung und Stressreaktionen . Durch die Hemmung von Histon-Deacetylase 6 erhöht this compound die Wirksamkeit von Proteasom-Inhibitoren und überwindet die Medikamentenresistenz in Krebszellen .

Analyse Chemischer Reaktionen

Types of Reactions

Ricolinostat primarily undergoes reactions that involve its interaction with histone deacetylase 6. These reactions include:

Inhibition of Deacetylation: This compound inhibits the deacetylation of α-tubulin and other non-histone proteins by histone deacetylase 6.

Hyperacetylation: The inhibition of histone deacetylase 6 leads to the hyperacetylation of target proteins, which affects their function and stability.

Common Reagents and Conditions

The reactions involving this compound typically require the presence of histone deacetylase 6 and its substrates. The conditions for these reactions include physiological pH, temperature, and the presence of cofactors such as acetyl-CoA .

Major Products Formed

The major products formed from the reactions involving this compound are hyperacetylated proteins, which have altered functions and interactions within the cell .

Wissenschaftliche Forschungsanwendungen

Ricolinostat has a wide range of scientific research applications, including:

Cancer Therapy: this compound has shown efficacy in combination with other drugs for the treatment of multiple myeloma.

Peripheral Neuropathy: this compound is being investigated as a treatment for peripheral neuropathy, a condition characterized by nerve damage and pain.

Neurodegenerative Diseases: The inhibition of histone deacetylase 6 by this compound has potential therapeutic applications in neurodegenerative diseases such as Alzheimer’s disease and Parkinson’s disease.

Inflammatory Diseases: This compound’s anti-inflammatory properties make it a candidate for the treatment of inflammatory diseases.

Vergleich Mit ähnlichen Verbindungen

Ricolinostat ist einzigartig in seiner Selektivität für Histon-Deacetylase 6 im Vergleich zu anderen Histon-Deacetylase-Inhibitoren. Zu den ähnlichen Verbindungen gehören:

Vorinostat: Ein nicht-selektiver Histon-Deacetylase-Inhibitor, der zur Behandlung des kutanen T-Zell-Lymphoms eingesetzt wird.

Belinostat: Ein Pan-Histon-Deacetylase-Inhibitor, der zur Behandlung des peripheren T-Zell-Lymphoms eingesetzt wird.

Die Selektivität von this compound für Histon-Deacetylase 6 bietet potenzielle Vorteile in Bezug auf reduzierte Toxizität und einen verbesserten therapeutischen Index im Vergleich zu nicht-selektiven Histon-Deacetylase-Inhibitoren .

Eigenschaften

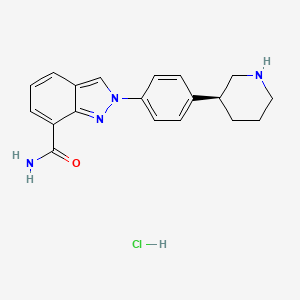

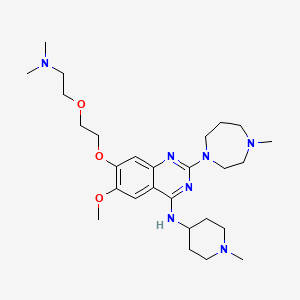

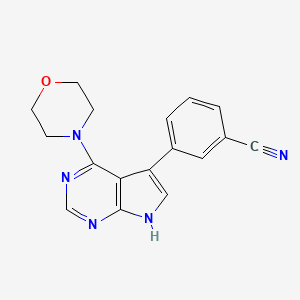

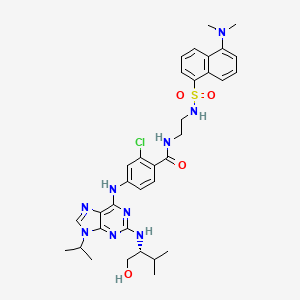

IUPAC Name |

N-[7-(hydroxyamino)-7-oxoheptyl]-2-(N-phenylanilino)pyrimidine-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27N5O3/c30-22(28-32)15-9-1-2-10-16-25-23(31)19-17-26-24(27-18-19)29(20-11-5-3-6-12-20)21-13-7-4-8-14-21/h3-8,11-14,17-18,32H,1-2,9-10,15-16H2,(H,25,31)(H,28,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGZYDVAGYRLSKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=NC=C(C=N3)C(=O)NCCCCCCC(=O)NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40157148 | |

| Record name | Ricolinostat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40157148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

433.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1316214-52-4 | |

| Record name | Ricolinostat [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1316214524 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ricolinostat | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12376 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ricolinostat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40157148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | RICOLINOSTAT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WKT909C62B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.